molecular formula C14H10N4OS2 B10968362 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyanothiophen-2-yl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyanothiophen-2-yl)acetamide

Cat. No.: B10968362
M. Wt: 314.4 g/mol
InChI Key: UIPNINOMANGZPD-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyanothiophen-2-yl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a thiophene ring via a sulfanyl bridge, with an acetamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyanothiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and reacting with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.

    Thioether Formation: The benzimidazole is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.

    Acetamide Introduction:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyanothiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyanothiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known for its ability to bind to various biological targets, while the thiophene ring can enhance the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyanophenyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyanopyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyanothiophen-2-yl)acetamide is unique due to the presence of both the benzimidazole and thiophene moieties, which can confer distinct electronic and steric properties. This uniqueness can make it particularly valuable in applications requiring specific interactions or properties.

Properties

Molecular Formula

C14H10N4OS2

Molecular Weight

314.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyanothiophen-2-yl)acetamide

InChI

InChI=1S/C14H10N4OS2/c15-7-9-5-6-20-13(9)18-12(19)8-21-14-16-10-3-1-2-4-11(10)17-14/h1-6H,8H2,(H,16,17)(H,18,19)

InChI Key

UIPNINOMANGZPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=C(C=CS3)C#N

Origin of Product

United States

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